molecular formula C10H17NO3 B13505095 tert-Butyl 4-oxopiperidine-3-carboxylate

tert-Butyl 4-oxopiperidine-3-carboxylate

Cat. No.: B13505095
M. Wt: 199.25 g/mol
InChI Key: PTSJTHMUTXBBGJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxopiperidine-3-carboxylate: is an organic compound with the molecular formula C10H17NO3 . It is a piperidine derivative, characterized by a tert-butyl ester group at the 3-position and a ketone group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl 4-oxopiperidine-3-carboxylate typically begins with piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-oxopiperidine-3-carboxylate can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • tert-Butyl 4-oxopiperidine-3-carboxylate is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry and drug development.

Biology:

  • The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine:

  • It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry:

  • In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxopiperidine-3-carboxylate is primarily related to its reactivity as a piperidine derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone group at the 4-position and the tert-butyl ester group at the 3-position play crucial roles in its interactions and reactivity.

Comparison with Similar Compounds

    tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but with the ketone group at the 3-position.

    tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Contains a fluorine atom at the 4-position instead of a ketone group.

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains two fluorine atoms at the 3-position.

Uniqueness:

  • tert-Butyl 4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the ketone and ester groups, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-6-11-5-4-8(7)12/h7,11H,4-6H2,1-3H3

InChI Key

PTSJTHMUTXBBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCC1=O

Origin of Product

United States

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